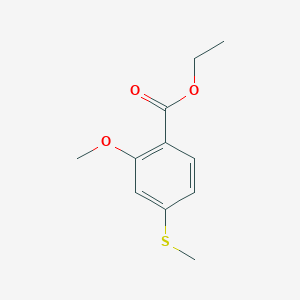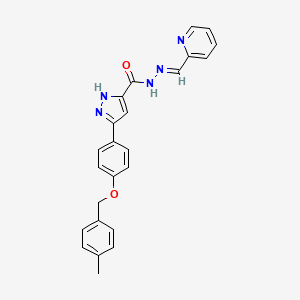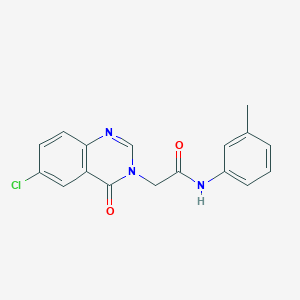
N'-(4-ethoxybenzylidene)-2-phenoxyacetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(4-エトキシベンジリデン)-2-フェノキシ酢酸ヒドラジドは、エトキシベンジリデン基とフェノキシ酢酸ヒドラジド基を含む複雑な構造を持つ有機化合物です。
製造方法
合成経路と反応条件
N’-(4-エトキシベンジリデン)-2-フェノキシ酢酸ヒドラジドの合成は、通常、4-エトキシベンズアルデヒドと2-フェノキシ酢酸ヒドラジドとの縮合反応により行われます。この反応は通常、塩酸などの酸触媒の存在下、還流条件下で行われます。その後、反応混合物を冷却し、生成物を濾過により分離し、再結晶により精製します。
工業的製造方法
N’-(4-エトキシベンジリデン)-2-フェノキシ酢酸ヒドラジドの具体的な工業的製造方法は十分に文書化されていませんが、一般的なアプローチは、実験室規模の合成プロセスを拡大することです。これには、収率と純度を最大化するための反応条件の最適化と、効率的な精製技術の実施が含まれます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-ethoxybenzylidene)-2-phenoxyacetohydrazide typically involves the condensation reaction between 4-ethoxybenzaldehyde and 2-phenoxyacetohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-(4-ethoxybenzylidene)-2-phenoxyacetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
化学反応の分析
反応の種類
N’-(4-エトキシベンジリデン)-2-フェノキシ酢酸ヒドラジドは、以下のものを含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、対応する酸化物を形成するために酸化される可能性があります。
還元: 還元反応は、この化合物をその還元形に変換することができます。
置換: この化合物は、求核置換反応または求電子置換反応に参加することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤が通常使用されます。
置換: ハロゲンやアルキル化剤などの試薬を適切な条件下で使用することができます。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化により対応する酸化物が生成される場合がある一方、還元によりアルコールまたはアミンが生成される可能性があります。
科学的研究の応用
N’-(4-エトキシベンジリデン)-2-フェノキシ酢酸ヒドラジドは、科学研究でいくつかの用途があります。
化学: 有機合成における試薬として、より複雑な分子の合成のための前駆体として使用されます。
生物学: この化合物は、抗菌性や抗がん性などの潜在的な生物活性について研究されています。
医学: 治療薬としての可能性を探索するための研究が進行中です。
産業: 新しい材料や化学プロセスの開発に使用される可能性があります。
作用機序
N’-(4-エトキシベンジリデン)-2-フェノキシ酢酸ヒドラジドの作用機序は、特定の分子標的との相互作用を伴います。この化合物は、酵素や受容体に結合して、その活性を変化させ、さまざまな生物学的効果をもたらす可能性があります。正確な経路と標的は、特定の用途と使用の文脈によって異なります。
類似化合物との比較
類似化合物
- N’-(4-メトキシベンジリデン)-2-フェノキシ酢酸ヒドラジド
- N’-(4-ブトキシベンジリデン)-2-フェノキシ酢酸ヒドラジド
- N’-(4-エトキシベンジリデン)-4-ブチルアニリン
独自性
N’-(4-エトキシベンジリデン)-2-フェノキシ酢酸ヒドラジドは、独特の化学的および生物学的特性を与える官能基の特定の組み合わせのために独特です。類似の化合物と比較して、反応性、安定性、および生物学的活性は異なる可能性があり、さまざまな研究用途にとって貴重な化合物となっています。
特性
CAS番号 |
303085-65-6 |
|---|---|
分子式 |
C17H18N2O3 |
分子量 |
298.34 g/mol |
IUPAC名 |
N-[(E)-(4-ethoxyphenyl)methylideneamino]-2-phenoxyacetamide |
InChI |
InChI=1S/C17H18N2O3/c1-2-21-16-10-8-14(9-11-16)12-18-19-17(20)13-22-15-6-4-3-5-7-15/h3-12H,2,13H2,1H3,(H,19,20)/b18-12+ |
InChIキー |
HTWHLPGLJYLKDU-LDADJPATSA-N |
異性体SMILES |
CCOC1=CC=C(C=C1)/C=N/NC(=O)COC2=CC=CC=C2 |
正規SMILES |
CCOC1=CC=C(C=C1)C=NNC(=O)COC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-{2-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B11976719.png)


![3-{[3-(Ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B11976733.png)
![8-{[3-(Morpholin-4-yl)propyl]amino}-13-phenyl-15-thia-9,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-1(17),2(7),3,5,8,12(16),13-heptaen-11-one](/img/structure/B11976741.png)

![2-m-Tolylamino-3-(m-tolylimino-methyl)-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11976771.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone](/img/structure/B11976776.png)

![methyl (2E)-2-[4-(benzyloxy)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11976784.png)
![(5Z)-3-Butyl-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11976790.png)

